![molecular formula C14H12ClF2NO B2807410 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol CAS No. 1223880-95-2](/img/structure/B2807410.png)
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C14H12ClF2NO and a molecular weight of 283.7 . It is used for proteomics research .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources retrieved. The molecular weight is 283.7 , but other properties such as melting point, boiling point, and solubility are not provided.Applications De Recherche Scientifique
Fluorescence Detection of Cysteine
A derivative of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, specifically designed for fluorescence turn-on detection of cysteine (Cys), demonstrated excellent selectivity and sensitivity. This application leverages the compound's aggregation-induced emission (AIE) characteristics and excited-state intramolecular proton transfer (ESIPT) properties, offering a promising tool for detecting cysteine in biological samples with a detection limit as low as 0.46 μM (Liu, Wang, Xiang, & Tong, 2015).
Antimicrobial and Antidiabetic Activities
Another study synthesized 4-aminophenol derivatives, including those related to this compound, and evaluated their biological activities. These compounds showed broad-spectrum antimicrobial activities against various pathogens and significant inhibition of enzymes involved in diabetes, indicating their potential as antimicrobial and antidiabetic agents. The study also explored their interactions with human DNA, suggesting potential anticancer applications (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
Synthesis and Characterization for Metal Complexation
Research into the synthesis and structure of metal complexes with this compound derivatives revealed their potential in forming stable complexes with transition metals. These complexes exhibited moderate anticancer activity, highlighting the compound's utility in developing metal-based therapeutics (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).
Corrosion Inhibition
Amine derivatives of this compound were evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. The study demonstrated that these compounds form a protective film on the steel surface, significantly inhibiting corrosion. This application is critical for industries seeking to prolong the life of metal structures and components (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antioxidant Properties
The compound's derivatives have been investigated for their antioxidant properties. Structural and spectroscopic characterization of these derivatives indicates their potential as effective antioxidants, which could be leveraged in developing therapeutic agents or dietary supplements to combat oxidative stress (Sen, Efil, Bekdemir, & Dinçer, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLUCNNMAKCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC2=CC(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-Chlorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2807328.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
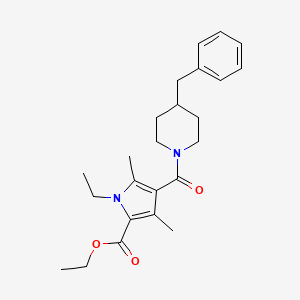
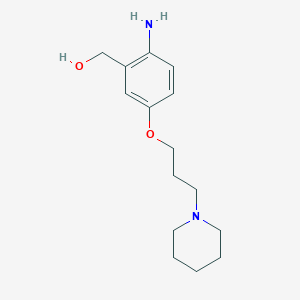
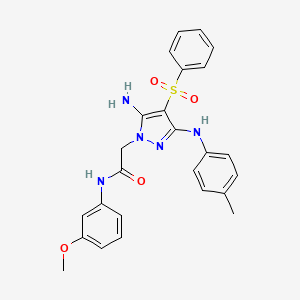
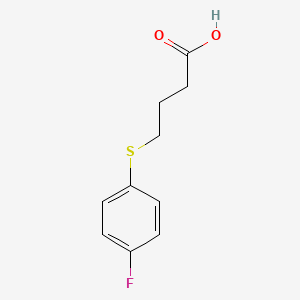

![N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2807340.png)

![N~1~-(3-chloro-4-methoxyphenyl)-2-{[6-isopropyl-7-oxo-2-(1-pyrrolidinyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2807343.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2807345.png)
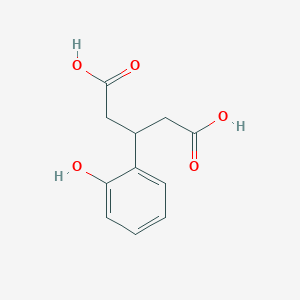
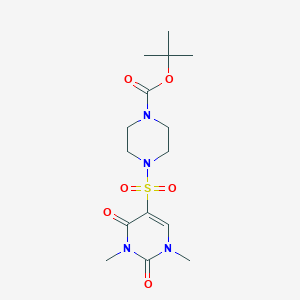
![N-(benzo[d]thiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2807349.png)
